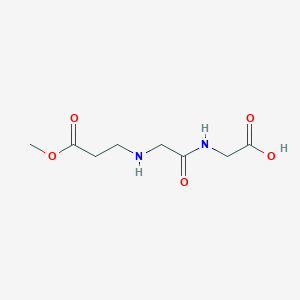
N-(3-Methoxy-3-oxopropyl)glycylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methoxy-3-oxopropyl)glycylglycine is a compound that belongs to the class of dipeptides It is a derivative of glycylglycine, which is the simplest peptide consisting of two glycine molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-3-oxopropyl)glycylglycine can be achieved through the reaction of glycylglycine with 3-methoxy-3-oxopropyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-(3-Methoxy-3-oxopropyl)glycylglycine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-carboxy-3-oxopropyl)glycylglycine.
Reduction: Formation of N-(3-hydroxy-3-oxopropyl)glycylglycine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(3-Methoxy-3-oxopropyl)glycylglycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and peptidomimetics.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Used in the development of novel materials with specific properties such as biocompatibility and stimuli-responsiveness.
作用机制
The mechanism of action of N-(3-Methoxy-3-oxopropyl)glycylglycine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Glycylglycine: The simplest dipeptide, consisting of two glycine molecules.
N-(3-tert-butoxy-3-oxopropyl)glycine: A derivative with a tert-butoxy group instead of a methoxy group.
Uniqueness
N-(3-Methoxy-3-oxopropyl)glycylglycine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful for specific applications where these properties are advantageous.
属性
CAS 编号 |
106659-80-7 |
|---|---|
分子式 |
C8H14N2O5 |
分子量 |
218.21 g/mol |
IUPAC 名称 |
2-[[2-[(3-methoxy-3-oxopropyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C8H14N2O5/c1-15-8(14)2-3-9-4-6(11)10-5-7(12)13/h9H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI 键 |
NMRWPBRTXQAZLG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCNCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


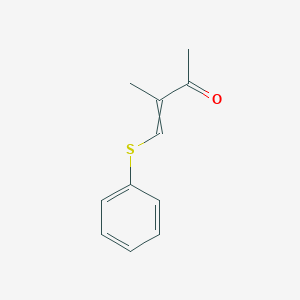
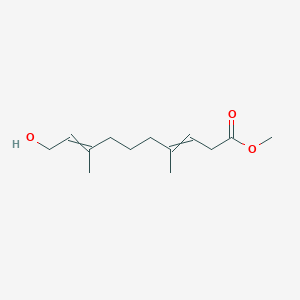
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
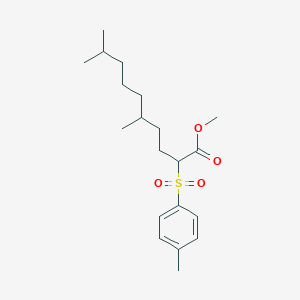
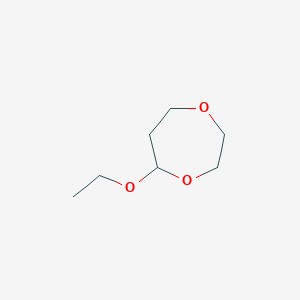
![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
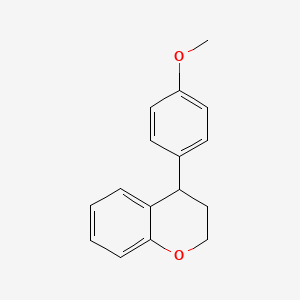
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14315842.png)
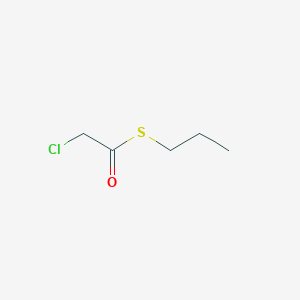
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)
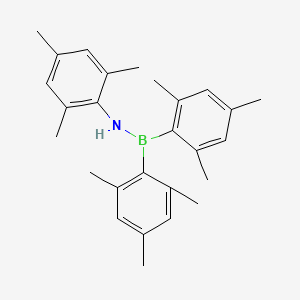
![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
